molecular formula C9H16ClN B6160794 (1R,2S,6R,7S)-4-azatricyclo[5.2.1.0,2,6]decane hydrochloride CAS No. 1986990-00-4

(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0,2,6]decane hydrochloride

Cat. No.: B6160794
CAS No.: 1986990-00-4
M. Wt: 173.7
InChI Key:
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Description

(1R,2S,6R,7S)-4-Azatricyclo[5.2.1.0,2,6]decane hydrochloride is a complex organic compound with a unique tricyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. It is often studied for its interactions with various biological targets, making it a valuable molecule for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S,6R,7S)-4-azatricyclo[5.2.1.0,2,6]decane hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of a suitable precursor under acidic conditions to form the tricyclic core. This is followed by the introduction of the azatricyclic moiety through a series of nucleophilic substitution reactions. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors for cyclization steps and continuous flow reactors for subsequent transformations. The purification process often involves recrystallization or chromatographic techniques to obtain the desired hydrochloride salt in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of any unsaturated bonds within the molecule.

    Substitution: Nucleophilic substitution reactions are common, where the azatricyclic moiety can be modified by reacting with various nucleophiles under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydroxide, various nucleophiles.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Saturated derivatives with reduced unsaturation.

    Substitution: Modified azatricyclic compounds with different substituents.

Scientific Research Applications

(1R,2S,6R,7S)-4-Azatricyclo[5.2.1.0,2,6]decane hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including its use as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (1R,2S,6R,7S)-4-azatricyclo[5.2.1.0,2,6]decane hydrochloride involves its interaction with specific molecular targets within the body. It is believed to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Uniqueness: (1R,2S,6R,7S)-4-Azatricyclo[5.2.1.0,2,6]decane hydrochloride is unique due to its tricyclic structure and the presence of an azatricyclic moiety. This structural complexity contributes to its distinct chemical reactivity and potential biological activity, setting it apart from simpler amines like tert-butylamine and allylamine.

Properties

CAS No.

1986990-00-4

Molecular Formula

C9H16ClN

Molecular Weight

173.7

Purity

95

Origin of Product

United States

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